![molecular formula C19H24N2O3 B1391206 N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide CAS No. 1020054-29-8](/img/structure/B1391206.png)
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, also known as NAMPA, is a synthetic compound that has a variety of applications in the scientific research field. NAMPA is a phenoxyacetamide derivative with a unique structure, which has been found to be effective in a variety of biochemical and physiological processes. NAMPA has been studied extensively for its potential applications in the fields of biochemistry and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
- A study outlined the synthesis of novel acetamide derivatives, including variants similar to N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, through a multi-step reaction sequence starting from the Leuckart reaction. These compounds were evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, with some showing activities comparable to standard drugs. The presence of certain groups in the phenoxy nucleus was found to contribute to the activity of these compounds (Rani et al., 2016).
- Another study focused on the green synthesis of a closely related compound, N-(3-Amino-4-methoxyphenyl)acetamide, as an important intermediate in the production of azo disperse dyes. The study highlights the use of a novel palladium on carbon catalyst for the hydrogenation process, offering a more environmentally friendly approach compared to traditional methods (Zhang Qun-feng).
Catalytic and Chemical Reactions
- Research on chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a relative of N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, demonstrated the use of immobilized lipase as a catalyst. The study provided insights into the optimal conditions for this reaction and its mechanism, indicating its potential for the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
- Another research work reported the immobilization of a similar compound on single-walled carbon nanotubes, noting an increase in the fluorescence lifetime in the europium (III) complex of the functionalized carbon nanotube compared to the free compound. This suggests applications in the field of photoluminescence nanomaterials (Li et al., 2011).
Biological and Pharmacological Applications
- A study synthesized AB-type monomers for polybenzimidazoles from a compound structurally similar to N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide. These monomers can be used in the development of high-performance polymers and coatings, indicating the compound's potential utility in material sciences (Begunov & Valyaeva, 2015).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-butan-2-ylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-13(2)15-7-5-6-8-17(15)24-12-19(22)21-16-11-14(20)9-10-18(16)23-3/h5-11,13H,4,12,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYDPGYHYNRGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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